molecular formula C17H15N3O4 B408111 ETHYL 5-(FURAN-2-AMIDO)-1-PHENYLPYRAZOLE-4-CARBOXYLATE

ETHYL 5-(FURAN-2-AMIDO)-1-PHENYLPYRAZOLE-4-CARBOXYLATE

Cat. No.: B408111
M. Wt: 325.32g/mol
InChI Key: OQMKVTPYLZDSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a furoylamino group, a phenyl group, and an ethyl ester group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(FURAN-2-AMIDO)-1-PHENYLPYRAZOLE-4-CARBOXYLATE typically involves the reaction of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with 2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated equipment and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ethyl 5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of ETHYL 5-(FURAN-2-AMIDO)-1-PHENYLPYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-(2-furoylamino)-2-hydroxybenzoate
  • Ethyl 5-(2-furoylamino)-3-methyl-4-isothiazolecarboxylate
  • Ethyl 5-(2-furoylamino)-2-morpholin-4-ylbenzoate

These compounds share similar structural features but differ in their functional groups and overall chemical properties.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32g/mol

IUPAC Name

ethyl 5-(furan-2-carbonylamino)-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C17H15N3O4/c1-2-23-17(22)13-11-18-20(12-7-4-3-5-8-12)15(13)19-16(21)14-9-6-10-24-14/h3-11H,2H2,1H3,(H,19,21)

InChI Key

OQMKVTPYLZDSOS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CO3

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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